molecular formula C17H22BFO4 B13529712 Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

Cat. No.: B13529712
M. Wt: 320.2 g/mol
InChI Key: BHDNFSFPGLASGC-UHFFFAOYSA-N
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Description

Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is a boronic acid ester derivative. This compound is notable for its unique structure, which includes a cyclopropane ring, a fluorinated phenyl group, and a dioxaborolane moiety. Boronic acid esters are widely used in organic synthesis, particularly in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds.

Properties

Molecular Formula

C17H22BFO4

Molecular Weight

320.2 g/mol

IUPAC Name

methyl 1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C17H22BFO4/c1-15(2)16(3,4)23-18(22-15)12-8-11(9-13(19)10-12)17(6-7-17)14(20)21-5/h8-10H,6-7H2,1-5H3

InChI Key

BHDNFSFPGLASGC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C3(CC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate typically involves a multi-step process. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while Suzuki coupling can produce biaryl compounds .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, a fluorinated phenyl group, and a boronic acid ester moiety. This structure imparts distinct reactivity and stability, making it valuable in various applications .

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